1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride
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Overview
Description
The compound "1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various piperazine derivatives with potential pharmacological applications. Piperazine derivatives are known for their central nervous system (CNS) activity, and they often target serotonin and dopamine receptors, which are implicated in various psychiatric disorders. The papers provided focus on the synthesis, structural analysis, and pharmacological evaluation of novel piperazine derivatives with potential antidepressant and antianxiety properties , as well as their affinity for serotonin and dopamine receptors .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multi-step organic reactions. For instance, one paper describes the synthesis of a series of compounds starting from 2-acetylfuran, which undergoes Claisen Schmidt condensation with different aromatic aldehydes. The resulting products are then cyclized with hydroxylamine hydrochloride to form 4,5-dihydro-1,2-oxazoles, which are further reacted with N-methyl piperazine to produce the desired piperazine derivatives . This method demonstrates the versatility of piperazine chemistry and the ability to introduce various substituents to modulate the compound's pharmacological profile.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their interaction with biological targets. NMR spectroscopy is a powerful tool used to determine the complete structure of these compounds. For example, one study used DEPT, H-H COSY, HMQC, and HMBC techniques to assign the NMR spectra of a piperazine dihydrochloride salt, which is essential for confirming the synthesized structure and understanding its potential interactions with biological receptors .
Chemical Reactions Analysis
Piperazine derivatives can exhibit a range of chemical reactions based on their functional groups. The presence of substituents like methoxyphenyl or benzotriazolyl groups can influence the compound's reactivity and binding affinity to receptors. The papers suggest that the introduction of different substituents can modulate the compounds' affinity for serotonin and dopamine receptors, which is a key consideration in the design of CNS agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME). While the provided papers do not detail these properties, they are typically characterized during the drug development process to ensure optimal bioavailability and therapeutic efficacy.
Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride and its analogues have been evaluated for their potential in inhibiting HIV-1 reverse transcriptase. This research is significant as it contributes to the development of new classes of non-nucleoside inhibitors for HIV-1, offering potential advancements in HIV treatment (Romero et al., 1994).
Genotoxicity Studies
Studies on similar piperazine derivatives have explored their genotoxicity, particularly in the context of treating obesity. This research is crucial for understanding the safety profile of these compounds, which can inform their therapeutic applications (Kalgutkar et al., 2007).
Phosphodiesterase 5 (PDE5) Inhibition
Research into aminopyridopyrazinones, closely related to 1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride, has led to the identification of compounds that inhibit phosphodiesterase 5 (PDE5). These findings are significant for developing treatments for hypertension and evaluating the therapeutic potential of PDE5 inhibitors in the brain (Hughes et al., 2010).
Antimicrobial Activities
Studies on derivatives of triazoles and related compounds have explored their antimicrobial activities. This research is pivotal in discovering new antimicrobial agents, particularly in an era of increasing antibiotic resistance (Bektaş et al., 2007).
Spectroscopic Studies
Spectroscopic studies of similar piperazine dihydrochloride salts provide essential insights into their chemical structure and properties. This information is crucial for the development and optimization of these compounds in various applications (Qin et al., 2005).
σ Receptor Ligands
Research on analogues of σ receptor ligands, like 1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride, is vital for developing therapeutic and diagnostic applications in oncology. Adjusting the lipophilicity of these compounds enhances their potential for tumor cell entry (Abate et al., 2011).
Mechanism of Action
Target of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are employed in various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
Piperazine derivatives are known to interact with their targets in various ways, leading to changes in cellular functions .
Biochemical Pathways
Piperazine derivatives are known to influence a variety of biochemical pathways, leading to downstream effects .
Result of Action
Piperazine derivatives are known to induce various molecular and cellular effects based on their interaction with their targets .
properties
IUPAC Name |
1-(5-methoxypyridin-3-yl)piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-14-10-6-9(7-12-8-10)13-4-2-11-3-5-13;;/h6-8,11H,2-5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQNIJIQJRSDHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)N2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methoxypyridin-3-yl)piperazine dihydrochloride | |
CAS RN |
2044713-39-3 |
Source
|
Record name | 1-(5-methoxypyridin-3-yl)piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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